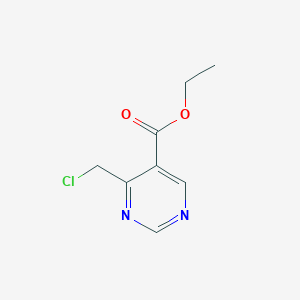

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate

Description

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloromethyl (-CH$_2$Cl) substituent at the 4-position and an ethoxycarbonyl (-COOEt) group at the 5-position of the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its chloromethyl group enables nucleophilic substitution reactions, facilitating further derivatization, while the ester group enhances solubility in organic solvents .

The synthesis of this compound typically involves multi-step reactions. For example, describes its preparation via a three-step process: (i) condensation of benzamidine hydrochloride with diethyl 2-(ethoxymethylene)malonate to form a hydroxy intermediate, (ii) chlorination using POCl$_3$, and (iii) dehalogenation with zinc powder, yielding the final product in 50% overall yield. Structural confirmation is achieved through $^1$H-NMR and $^{13}$C-NMR spectroscopy, with key signals at δ 9.27 (s, H4het, H6het) and 166.30 ppm (C=O) .

Properties

IUPAC Name |

ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAYETVUJFKIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is used in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of nucleotide analogs and their biological activity.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is compared with structurally analogous pyrimidine derivatives below:

Key Observations:

Positional Effects of Substituents:

- The 4-CH$2$Cl group in the target compound enhances reactivity toward nucleophilic substitution compared to 4-Cl (e.g., in compound 133 from ), which is less sterically hindered but more electronegative .

- Substitution at the 2-position (e.g., -SMe or -NH$2$) modulates electronic properties and binding affinity. For instance, the methylthio group in compound 133 improves hydrophobic interactions in kinase inhibitors .

Biological Activity: Derivatives with a tetrahydropyrimidine (THPM) scaffold, such as those in , exhibit potent anticancer activity against MCF-7 cells, with IC$_{50}$ values comparable to tamoxifen . The chloromethyl group in these analogs likely facilitates covalent binding to biological targets. Amino-substituted analogs (e.g., compound 12 in ) show antimicrobial properties due to hydrogen-bonding interactions with bacterial enzymes .

Synthetic Efficiency:

- The dehalogenation step in the target compound’s synthesis (50% yield) is less efficient than the amination of compound 133 (95% yield), highlighting the challenges in manipulating chloromethyl groups .

Spectroscopic and Computational Comparisons

NMR Shifts:

- The 4-CH$_2$Cl group in the target compound causes upfield shifts in $^{13}$C-NMR (δ 122.28 ppm, C5het) compared to 4-Cl analogs (e.g., δ 121.61 ppm in compound 9 from ) due to electron-withdrawing effects .

- THPM derivatives () exhibit distinct $^1$H-NMR signals for the chloromethyl group (δ 4.36–4.46 ppm) and aromatic protons, aiding structural elucidation .

- DFT Studies: Quantum computational analyses () reveal that the chloromethyl group increases the dipole moment (4.92 D) compared to non-polar substituents (e.g., 3.45 D for methyl groups), influencing solubility and crystallinity .

Biological Activity

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its efficacy and applications.

Chemical Structure and Properties

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate features a chloromethyl group at the 4-position and a carboxylate group at the 5-position of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 202.63 g/mol. The presence of these functional groups contributes to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, influencing various biochemical pathways. It is believed to act as an inhibitor or activator of certain enzymes, which can modulate cellular processes involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. For example, one study reported an IC50 value of 2.15 μM for one of its derivatives against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | MCF-7 | 2.15 | |

| Derivative A | MCF-7 | 1.80 | |

| Derivative B | MCF-7 | 3.00 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicated that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity Data

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | COX-2 | 0.04 ± 0.02 | |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate derivatives. Studies have shown that the presence of electron-releasing substituents enhances anti-inflammatory activity, while specific structural modifications can improve anticancer efficacy .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated multiple derivatives of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate against breast cancer cell lines. The results indicated that compounds with additional hydroxyl or methoxy groups exhibited enhanced binding affinity to target proteins involved in cancer progression, suggesting a pathway for further drug development . -

Case Study on Inflammation :

Another investigation focused on the compound’s ability to suppress inflammation in animal models through COX inhibition. Results showed that treatment with ethyl 4-(chloromethyl)pyrimidine-5-carboxylate significantly reduced paw edema in carrageenan-induced inflammation models, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild conditions.

Key Findings :

-

Substitutions with amines (e.g., benzylamine) proceed efficiently at room temperature using triethylamine as a base .

-

Thiol substitutions require polar solvents and elevated temperatures.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Key Findings :

-

Basic hydrolysis achieves higher yields due to complete deprotonation of the intermediate .

-

Acidic conditions are less efficient but useful for acid-stable derivatives.

Oxidation and Reduction Reactions

While less common, redox reactions modify the chloromethyl or pyrimidine ring.

Key Findings :

-

Oxidation with KMnO₄ converts the chloromethyl group to a carboxylic acid .

-

Reduction of the ester to a primary alcohol requires strong reducing agents like LiAlH₄ .

Cyclization and Ring Modification

The pyrimidine ring participates in cycloadditions or further functionalization.

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.